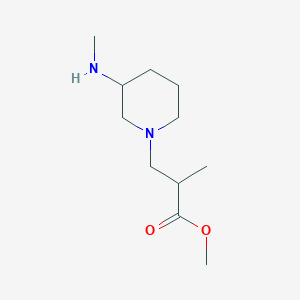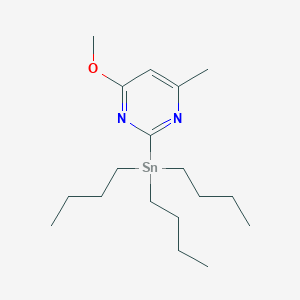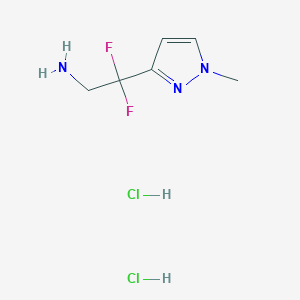![molecular formula C8H11Cl2N5O B13517292 2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13517292.png)
2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminedihydrochloride is a heterocyclic compound that contains both pyrimidine and oxadiazole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the pyrimidine ring is known to impart various pharmacological properties, making it a valuable scaffold in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminedihydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This intermediate is then reacted with a pyrimidine derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial or antiviral agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The pyrimidine moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyrimidine moiety and exhibit similar biological activities.
1,3,4-Oxadiazole derivatives: Compounds containing the oxadiazole ring also show a range of pharmacological properties.
Uniqueness
2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminedihydrochloride is unique due to the combination of the pyrimidine and oxadiazole rings, which may confer distinct biological activities and enhance its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C8H11Cl2N5O |
|---|---|
Molekulargewicht |
264.11 g/mol |
IUPAC-Name |
2-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H9N5O.2ClH/c9-3-2-6-12-8(13-14-6)7-10-4-1-5-11-7;;/h1,4-5H,2-3,9H2;2*1H |
InChI-Schlüssel |
CECHGZUARXWGMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)C2=NOC(=N2)CCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


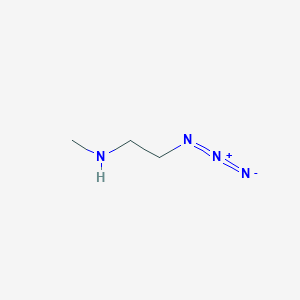
![2-{5-Oxa-2-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride](/img/structure/B13517217.png)
![tert-butyl N-{[4-(fluorosulfonyl)phenyl]methyl}carbamate](/img/structure/B13517226.png)


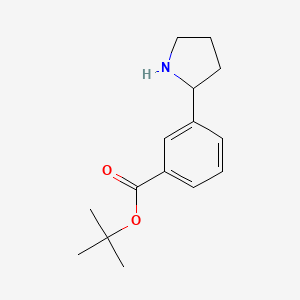


![N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13517269.png)
